molecular formula C11H18O4 B2470164 ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate CAS No. 866156-17-4

ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate

Cat. No.: B2470164
CAS No.: 866156-17-4
M. Wt: 214.261
InChI Key: YFRJDDYQSLBFSE-POHAHGRESA-N
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Description

Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a keto group. This compound is notable for its unique stereochemistry, specifically the Z-configuration of its double bond, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate typically involves the esterification of a suitable precursor. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an anhydrous solvent like dichloromethane . The reaction conditions are generally mild, often conducted at room temperature to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. This method can utilize similar reagents but in a more automated and controlled environment, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Ethyl (Z)-3-oxo-7-methyl-5-oxo-3-octenoate.

    Reduction: Ethyl (Z)-3-hydroxy-7-methyl-5-hydroxy-3-octenoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate involves its interaction with various molecular targets. The hydroxy and keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s unique stereochemistry also plays a role in its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can be compared with other similar compounds such as:

Biological Activity

Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate, also known as ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name Ethyl (Z)-5-hydroxy-7-methyl-3-oxooct-4-enoate
InChI Key GXQWSPLPXMHTNG-TWGQIWQCSA-N

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further studies in medicinal chemistry.
  • Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
  • Potential Use in Drug Development : Its unique structure allows it to be used as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

The biological activity of this compound is primarily attributed to its functional groups:

  • Hydroxy Group : Participates in hydrogen bonding with enzymes and receptors, influencing various biochemical pathways.
  • Keto Group : Can be involved in redox reactions, which may contribute to its antimicrobial and anti-inflammatory properties.
  • Ester Group : Undergoes hydrolysis to release bioactive components that further interact with biological systems.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a natural preservative in food systems.

Anti-inflammatory Studies

In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound could mitigate inflammatory responses by modulating cytokine release.

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds:

CompoundKey DifferencesBiological Activity
Ethyl 3-hydroxybutanoateLacks the keto groupLower antimicrobial activity
Ethyl 5-hydroxyhexanoateShorter carbon chainLimited anti-inflammatory effects

Properties

IUPAC Name

ethyl (E)-5-hydroxy-7-methyl-3-oxooct-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h6,8,12H,4-5,7H2,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWSPLPXMHTNG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=C(CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)/C=C(\CC(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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